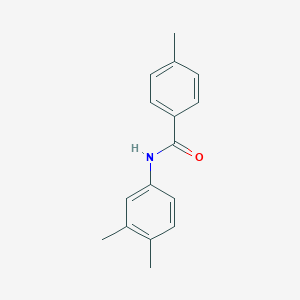

N-(3,4-dimethylphenyl)-4-methylbenzamide

Description

Properties

Molecular Formula |

C16H17NO |

|---|---|

Molecular Weight |

239.31 g/mol |

IUPAC Name |

N-(3,4-dimethylphenyl)-4-methylbenzamide |

InChI |

InChI=1S/C16H17NO/c1-11-4-7-14(8-5-11)16(18)17-15-9-6-12(2)13(3)10-15/h4-10H,1-3H3,(H,17,18) |

InChI Key |

LFWFLJUXQPSBME-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)C |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)C |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis Applications

N-(3,4-dimethylphenyl)-4-methylbenzamide serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, contributing to the formation of more complex molecules.

Key Reactions:

- Coupling Reactions: It can be used in coupling reactions to synthesize other amides or related compounds.

- Functionalization: The presence of multiple methyl groups on the aromatic rings offers opportunities for further functionalization, leading to derivatives with enhanced properties.

Recent studies have highlighted the biological activities associated with this compound, particularly its potential as a therapeutic agent.

Anticancer Activity:

- A study investigated the anticancer properties of new derivatives based on the 4-methylbenzamide framework. These compounds showed significant in vitro activity against various cancer cell lines, indicating that modifications to the this compound structure could yield potent anticancer agents .

Mechanism of Action:

- The biological effects are hypothesized to involve interactions with specific molecular targets, potentially modulating signaling pathways related to cancer cell proliferation and survival.

Medicinal Chemistry

This compound is being studied for its potential as a therapeutic agent in treating various diseases.

Case Studies:

- Research has focused on its role as a precursor in the development of drugs targeting protein kinases, which are crucial in cancer therapy. The compound's structural features allow it to mimic natural substrates, enhancing its efficacy as an inhibitor .

Data Table: Applications Overview

| Application Area | Description | Key Findings |

|---|---|---|

| Chemical Synthesis | Intermediate for complex organic molecules | Used in coupling reactions; enhances functionalization potential |

| Biological Activity | Anticancer properties | Significant activity against cancer cell lines; potential for further modifications |

| Medicinal Chemistry | Therapeutic agent development | Investigated as a kinase inhibitor; mimics natural substrates |

Analytical Methods

The analytical characterization of this compound is crucial for understanding its properties and confirming its structure.

Chromatographic Techniques:

Comparison with Similar Compounds

Structural and Crystallographic Features

Key structural analogs and their properties are summarized below:

Key Observations :

- Substituent Position and Crystal Packing : Methyl groups at the 3,4-positions (anilide ring) promote planar molecular arrangements and robust hydrogen-bonded networks. In contrast, 2,6-dimethyl substitution (e.g., N-(2,6-dimethylphenyl)-4-methylbenzamide) disrupts coplanarity due to steric hindrance, leading to triclinic packing .

- Dihedral Angles : N-(2,3-Dimethylphenyl)-4-methylbenzamide exhibits an 85.9° dihedral angle between aromatic rings, indicating near-perpendicular orientation, while anti-perpendicular N—H/C=O conformations are conserved across all analogs .

Electronic and Physicochemical Properties

Substituent electronic effects influence solubility, melting points, and reactivity:

- Methyl vs. Methoxy Groups : The para-methoxy derivative (4-methoxy-N-(3-methylphenyl)benzamide) likely exhibits increased solubility in polar solvents compared to methyl-substituted analogs due to enhanced polarity .

Preparation Methods

Reaction Mechanism and Reagent Selection

The mixed anhydride method, as detailed in US20040054230A1, involves activating 4-methylbenzoic acid with pivaloyl chloride or alkyl chloroformates (e.g., methyl chloroformate) in the presence of a tertiary amine base such as triethylamine. This generates a reactive mixed anhydride intermediate, which subsequently reacts with 3,4-dimethylaniline to form the target amide.

Critical Parameters:

-

Activating Agent: Pivaloyl chloride (1.1–1.5 molar equivalents relative to the acid) is preferred due to its stability and reduced hydrolysis risk compared to alkyl chloroformates.

-

Solvent System: Dichloromethane or ethyl acetate (10–15 times the acid’s weight) ensures optimal solubility and reaction control.

-

Temperature: Reactions are conducted at −25°C to 0°C during anhydride formation to minimize side reactions, followed by gradual warming to 25–30°C for amidation.

Stepwise Procedure and Optimization

Example Protocol (Adapted from US20040054230A1):

-

Anhydride Formation:

-

Dissolve 4-methylbenzoic acid (50 g) in dichloromethane (500 mL) at 0–5°C.

-

Add triethylamine (28.93 g, 1.1 eq) followed by pivaloyl chloride (34.52 g, 1.3 eq) dropwise.

-

Stir at −10°C to 0°C for 30 minutes.

-

-

Amidation:

-

Add 3,4-dimethylaniline (60 g, 1.2 eq) in one portion.

-

Stir at 0–10°C for 30 minutes, then warm to 25–30°C for 1 hour.

-

-

Workup:

Advantages Over Prior Art:

-

Eliminates hazardous solvents (e.g., tetrahydrofuran at reflux).

-

Avoids chromatographic purification, favoring crystallization for industrial scalability.

Acyl Chloride Activation: Traditional Approach

Methodology and Limitations

Direct reaction of 4-methylbenzoyl chloride with 3,4-dimethylaniline in dichloromethane or toluene represents a classical route. While straightforward, this method faces challenges:

-

Safety Risks: Handling acyl chlorides necessitates stringent moisture control due to hydrolysis sensitivity.

-

Byproduct Formation: Triethylamine hydrochloride precipitates, complicating isolation.

Typical Conditions:

Coupling Reagent-Assisted Synthesis

Modern Activation Strategies

Reagents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU promote amide bond formation under milder conditions. While not explicitly covered in the cited patents, these methods are viable alternatives:

Example Protocol:

-

Activate 4-methylbenzoic acid (1 eq) with EDCl (1.2 eq) and HOBt (1 eq) in DMF.

-

Add 3,4-dimethylaniline (1.1 eq) and stir at room temperature for 12 hours.

-

Isolate via aqueous workup and recrystallization.

Trade-offs:

-

Cost: Coupling reagents increase synthetic expense.

-

Scalability: Less suited for industrial production compared to mixed anhydrides.

Comparative Analysis of Methods

Industrial Considerations and Process Optimization

Q & A

Q. What are the standard synthetic routes for N-(3,4-dimethylphenyl)-4-methylbenzamide, and how can reaction conditions be optimized?

The compound is typically synthesized via an amide coupling reaction between 4-methylbenzoic acid derivatives (e.g., acid chlorides or activated esters) and 3,4-dimethylaniline. A common method involves using coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) in anhydrous dichloromethane or DMF under nitrogen . Optimization includes monitoring reaction progress via TLC or HPLC and adjusting stoichiometry (e.g., 1.2:1 molar ratio of amine to acid chloride). Post-synthesis purification is achieved via recrystallization from ethanol or column chromatography with silica gel and ethyl acetate/hexane eluents .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

- NMR : and NMR confirm molecular structure by identifying aromatic protons (δ 6.8–7.8 ppm) and carbonyl signals (δ ~165–170 ppm) .

- X-ray crystallography : Single-crystal X-ray diffraction resolves the molecular conformation and hydrogen-bonding networks. For example, chains along the b-axis are stabilized by N–H⋯O hydrogen bonds (2.89 Å) between amide groups .

- IR spectroscopy : Strong C=O stretch (~1650 cm) and N–H bend (~1550 cm) confirm amide functionality .

Q. How is the crystal structure of this compound validated for data integrity?

Structure validation involves:

- R-factor analysis : Ensure for high-resolution data using SHELXL .

- ADDSYM checks : Detect missed symmetry elements (e.g., using PLATON) to rule out twinning or pseudo-symmetry .

- Hydrogen-bond geometry : Validate distances and angles against expected values (e.g., N–H⋯O angles ~160°) .

Advanced Research Questions

Q. How can conformational discrepancies in this compound be resolved across crystallographic studies?

Discrepancies in molecular conformation (e.g., anti-perpendicular vs. planar amide arrangements) arise from substituent effects and packing forces. To resolve these:

- Compare torsional angles (e.g., C–N–C=O) with related benzanilides using Mercury CSD .

- Perform DFT calculations (B3LYP/6-311G**) to evaluate energy differences between conformers .

- Analyze Hirshfeld surfaces to quantify intermolecular interactions (e.g., C–H⋯π contacts) influencing packing .

Q. What methodologies address contradictions in spectroscopic data for derivatives of this compound?

Contradictions in NMR chemical shifts (e.g., para-substituent effects) can arise from solvent polarity or dynamic processes. Mitigation strategies include:

- Variable-temperature NMR : Identify rotational barriers in amide bonds (e.g., coalescence temperatures).

- 2D NMR (COSY, NOESY) : Resolve overlapping signals in crowded aromatic regions .

- Computational modeling : Compare experimental shifts with those predicted by Gaussian NMR (GIAO method) .

Q. How can structure-activity relationship (SAR) studies be designed for this compound in medicinal chemistry?

- Substituent variation : Synthesize analogs with halogen (Cl, F) or electron-withdrawing groups (NO) at the 4-methylbenzamide or 3,4-dimethylphenyl positions .

- Biological assays : Test analogs for enzyme inhibition (e.g., kinase assays) or receptor binding (e.g., fluorescence polarization).

- Docking simulations : Use AutoDock Vina to predict binding modes against target proteins (e.g., COX-2) .

Q. What advanced crystallographic software tools are recommended for refining challenging datasets of this compound?

- SHELX suite : SHELXL for high-resolution refinement and SHELXD for experimental phasing .

- OLEX2 : Integrate SHELX with visualization tools for disorder modeling (e.g., split occupancy for methyl groups) .

- WinGX : Interface for small-molecule refinement, including TWINABS for correcting twinned data .

Methodological Notes

- Data reproducibility : Cross-validate crystallographic parameters (e.g., unit cell dimensions) with multiple datasets .

- Fluorescence studies : Determine quantum yield using integrated sphere methods with quinine sulfate as a standard .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.